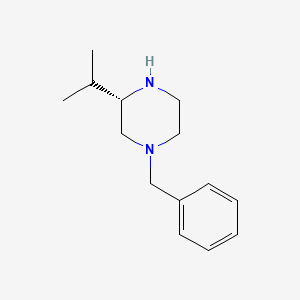

(S)-1-Benzyl-3-isopropylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Benzyl-3-isopropylpiperazine (BZIPP), also known as 1-benzyl-3-isopropyl-4-piperazine, is an important synthetic compound that has been used in a variety of scientific and industrial applications. BZIPP is a chiral molecule, meaning it has two non-superimposable mirror-image forms, which are known as enantiomers. It is an optically active compound, meaning it can rotate the plane of polarized light, and can be synthesized in either the (R)- or (S)-enantiomeric forms. BZIPP is a versatile compound that is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

1. Inhibitors of Coagulation Factor Xa

Research has highlighted the potential of (S)-1-Benzyl-3-isopropylpiperazine derivatives in the development of inhibitors for coagulation Factor Xa, which are seen as potential antithrombotic agents. These inhibitors are noted for their potent, orally bioavailable properties with selectivity against other serine proteases. This research path was significantly explored by Aventis Pharma, leading to the development of efficacious inhibitors like FXV673 and RPR130737 (Pauls, Ewing, & Choi-Sledeski, 2001).

2. N-Dealkylation of Arylpiperazine Derivatives

The metabolism and disposition of arylpiperazine derivatives, including this compound, have been a subject of interest, particularly in the context of treatments for depression, psychosis, or anxiety. These derivatives undergo extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects and have been identified in animal brain and human blood. This research helps in understanding the variability in individual responses to these drugs, largely due to variations in the expression and activity of enzymes like CYP3A4 and CYP2D6 (Caccia, 2007).

3. Plant Defense Metabolites

Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites with this compound structures. These compounds are produced by the plant family Poaceae and certain dicots and play a crucial role in allelopathy and defense against biological threats. Notably, the 1,4-benzoxazin-3-one backbone of these compounds has been identified as a potential scaffold for designing new antimicrobial agents, with some synthetic derivatives showing potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

properties

IUPAC Name |

(3S)-1-benzyl-3-propan-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-11-16(9-8-15-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOGZEGDXGTDSX-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590505 |

Source

|

| Record name | (3S)-1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324748-62-1 |

Source

|

| Record name | (3S)-1-Benzyl-3-(propan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

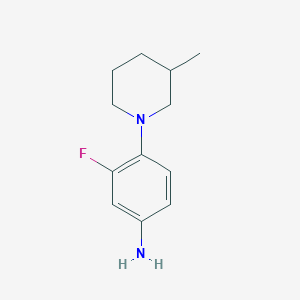

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1318812.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)